
5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, commonly known as 5-HEI-DO, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, antibiotics, and other bioactive compounds. 5-HEI-DO has been studied extensively over the past few decades, and its mechanism of action and biochemical and physiological effects are well-understood.
Applications De Recherche Scientifique
Asymmetric Synthesis and Natural Product Preparation
- Enantioselective Synthesis : The proline-catalyzed addition of aliphatic aldehydes to 2-aryl-substituted 3H-indol-3-ones, including 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, leads to derivatives with high enantioselectivity. This process is pivotal for synthesizing chiral derivatives used as intermediates in natural product synthesis, like hinckdentine A (Rueping, Rasappan, & Raja, 2012).
Advanced Organic Synthesis Techniques
- Organocatalytic Friedel-Crafts Alkylation : 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one plays a role in the Friedel-Crafts alkylation of indoles. This process is part of advanced synthesis methods that lead to chiral γ-lactones and γ-lactams, contributing to diverse organic syntheses (Riguet, 2011).
Facilitating Efficient Synthesis Methods
- Catalyst-Free Synthesis : The compound has been used in catalyst-free, efficient synthesis processes for creating functionalized dihydro-1H-indol-4(5H)-ones. These methods promote green chemistry by avoiding traditional purification techniques (Wang & Shi, 2013).
Applications in Diverse Industrial Sectors
- Versatile Pigment Applications : A derivative of 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one is known for its use as a multifaceted pigment in various bacteria. This pigment has applications in textiles, medicine, cosmetics, and more, demonstrating antioxidant, antitumor, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).
Development of Pharmaceutical Compounds
- Pharmaceutical Research : A derivative of this compound, SUVN-502, has been identified as a potent, selective, and orally active serotonin 6 receptor antagonist, showcasing potential in the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Biochemical and Fluorescence Studies
- Fluorescence Sensing : Biologically important 5-hydroxy benzo[g]indoles, derived from 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, have been utilized in fluorescence sensing, particularly for detecting Fe(III) ions. Their fluorescence properties make them valuable in various biochemical applications (Maity, Kundu, & Pramanik, 2015).
Novel Anti-Inflammatory Therapeutics
- Inhibition of 5-Lipoxygenase : Some derivatives of this compound have shown significant inhibitory activity against 5-lipoxygenase, a key enzyme in the inflammatory pathway. This suggests their potential as novel anti-inflammatory therapeutics (Karg et al., 2009).
Propriétés
IUPAC Name |
5-(1-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRBBXVQWRUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



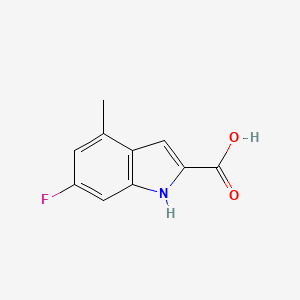
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)
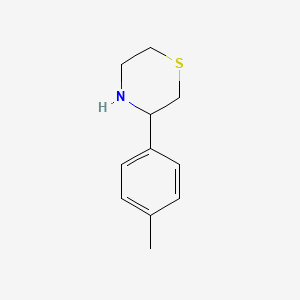
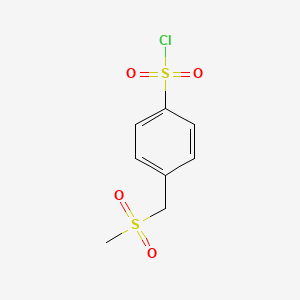
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
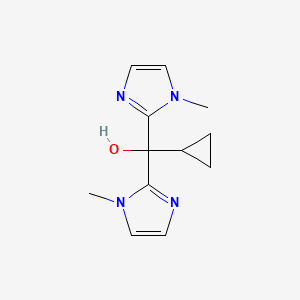
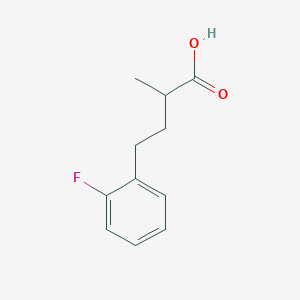

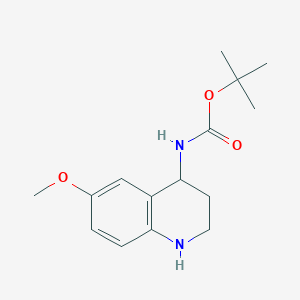
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
